REACTION_CXSMILES
|
C([O-])(=[O:3])C.[Na+].[CH2:6]([CH:9]([C:13]([CH3:15])=[CH2:14])[C:10](=[O:12])[CH3:11])[CH:7]=[CH2:8].C(OO)(=O)C>ClCCl>[CH2:6]([CH:9]([C:13]1([CH3:15])[O:3][CH2:14]1)[C:10](=[O:12])[CH3:11])[CH:7]=[CH2:8] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C(C(C)=O)C(=C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
peracetic acid
|
Quantity
|
153 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 30° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction solution was treated in the same manner as in Example 3
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C(C(C)=O)C1(CO1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |